
Temiverine hydrochloride
Übersicht
Beschreibung
Temiverine hydrochloride is a synthetic anticholinergic agent with dual pharmacological activities: calcium channel antagonism and muscarinic receptor blockade . It is structurally optimized to inhibit acetylcholine-induced smooth muscle contraction, making it a candidate for conditions involving hyperactive smooth muscle responses, such as overactive bladder or gastrointestinal spasms . Preclinical studies demonstrate its ability to shift acetylcholine concentration-response curves in a manner comparable to classical anticholinergics like atropine and oxybutynin, suggesting competitive antagonism at muscarinic receptors . Additionally, its calcium antagonistic activity may enhance its spasmolytic effects by reducing intracellular calcium influx in smooth muscle cells .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: . Die Synthese umfasst typischerweise die folgenden Schritte:
Bildung der Alkingruppe:
Cycloadditionsreaktion: Die Alkingruppe unterliegt dann einer Cycloadditionsreaktion mit Azid-haltigen Molekülen in Gegenwart eines Kupferkatalysators.
Industrielle Produktionsmethoden: Die industrielle Produktion von Temiverinhydrochlorid beinhaltet die Skalierung des Laborsyntheseprozesses. Dies umfasst die Optimierung von Reaktionsbedingungen wie Temperatur, Druck und Konzentration der Reagenzien, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verbindung wird dann mit Techniken wie Umkristallisation und Chromatographie gereinigt.
Analyse Chemischer Reaktionen
Reaktionstypen: Temiverinhydrochlorid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen innerhalb des Moleküls zu modifizieren.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.
Reduktionsmittel: Natriumborhydrid und Lithiumaluminiumhydrid werden häufig als Reduktionsmittel verwendet.
Substitutionsreagenzien: Halogenierungsmittel wie Chlor und Brom werden für Substitutionsreaktionen verwendet.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation verschiedene oxidierte Derivate ergeben, während die Reduktion reduzierte Formen der Verbindung erzeugen kann.
Wissenschaftliche Forschungsanwendungen
Pharmacological Efficacy
Temiverine hydrochloride has been studied extensively for its effectiveness in managing symptoms of IBS. Research indicates that it significantly alleviates abdominal pain and improves bowel habits in patients suffering from this condition. A systematic review highlighted its tolerability and efficacy, noting that while it is generally well-received, some studies report mixed results regarding its overall impact on IBS symptoms .
Formulation Development
Recent advancements in drug formulation have focused on enhancing the delivery and efficacy of this compound. Various studies have explored different formulation techniques, including:
- Mucoadhesive Buccal Tablets : Research has demonstrated the potential of this compound in buccal formulations, which can enhance local anesthetic effects. Formulations using polymers like carbopol and hydroxypropyl methylcellulose (HPMC) have shown promising results in terms of bioadhesive strength and drug release profiles .
- Niosomes : Encapsulation of this compound in niosomes has been investigated to improve its pharmacokinetic properties. This method aims to provide a controlled release of the drug, thereby enhancing its therapeutic effects while minimizing side effects .
Clinical Case Studies
Several clinical trials have documented the real-world effectiveness of this compound:
- Case Study on IBS Management : A controlled study involving patients with IBS demonstrated significant improvements in symptoms such as abdominal pain and bloating after treatment with this compound. The study emphasized the compound's role in improving quality of life for patients suffering from chronic gastrointestinal disorders .
- Bioequivalence Studies : Research comparing different formulations of this compound has confirmed that newer formulations maintain similar pharmacokinetic profiles to established products, ensuring consistent therapeutic outcomes .
Table 1: Pharmacokinetic Parameters of this compound
Parameter | Value (Mean ± SD) |
---|---|
AUC0-t (ng.h/ml) | 633.678 ± 319.694 |
Cmax (ng/ml) | 119.271 ± 49.551 |
tmax (h) | 2.500 ± 0.785 |
t1/2 (h) | 3.948 ± 2.110 |
Table 2: Formulation Characteristics of Buccal Tablets
Formulation | Bioadhesive Strength (g) | Swelling Index (%) | Ex-Vivo Residence Time (min) |
---|---|---|---|
F4 (HPMC/Carbopol) | 41.52 | 231.2 | 330 |
Wirkmechanismus
Temiverine hydrochloride exerts its effects by acting as an antagonist to muscarinic acetylcholine receptors, specifically the M3 receptor . This interaction inhibits the action of acetylcholine, a neurotransmitter, leading to a reduction in muscle contractions and other physiological responses. The compound also blocks voltage-gated calcium channels, further contributing to its anticholinergic effects .
Vergleich Mit ähnlichen Verbindungen
Pharmacological Mechanisms
Temiverine hydrochloride’s dual mechanism distinguishes it from most anticholinergic agents, which typically act solely via muscarinic receptor blockade. Below is a comparative analysis of its pharmacological profile against structurally or functionally related compounds:
Atropine Sulfate
- Mechanism: Non-selective muscarinic receptor antagonist.
- Key Difference : Lacks calcium channel-blocking activity, resulting in a narrower spasmolytic profile compared to Temiverine .
- Clinical Use : Primarily used for bradycardia and preoperative reduction of secretions.
Oxybutynin Hydrochloride
- Mechanism : M1/M3 muscarinic receptor antagonist with additional direct smooth muscle relaxation.
YM-58790 Hydrochloride
- Mechanism : Potent M3 receptor antagonist (Ki = 15 nM).
- Key Difference : YM-58790 is highly selective for M3 receptors, whereas Temiverine exhibits broader muscarinic receptor interaction and additional calcium channel effects .
Terodiline Hydrochloride
- Mechanism : M1 receptor antagonist with calcium channel-blocking activity.
- Key Difference : Terodiline shows tissue-specific affinity (e.g., Kb = 15 nM in rabbit vas deferens vs. 280 nM in bladder), whereas Temiverine’s receptor selectivity and calcium channel effects remain less characterized .
Dicycloverine Hydrochloride
- Mechanism: Non-selective muscarinic antagonist with direct smooth muscle relaxation.
- Key Difference : Dicycloverine lacks calcium channel modulation, limiting its utility in conditions requiring dual-pathway inhibition .
Receptor Affinity and Selectivity
VDCCs: Voltage-dependent calcium channels.
Clinical and Preclinical Findings
- This compound: In vitro studies show synergistic inhibition of acetylcholine-induced contractions via muscarinic blockade and calcium influx reduction . No clinical trial data is available in the provided evidence, suggesting it remains investigational .
Terodiline Hydrochloride :
Oxybutynin Hydrochloride :
- Clinical efficacy in overactive bladder is well-established, but ~30% of patients discontinue therapy due to anticholinergic side effects . Temiverine’s calcium channel activity may offer efficacy at lower muscarinic blockade doses.
Biologische Aktivität
Temiverine hydrochloride is a compound primarily studied for its antispasmodic properties, particularly in relation to gastrointestinal disorders such as irritable bowel syndrome (IBS). This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
This compound exhibits its biological activity through multiple mechanisms:
- Musculotropic Action : It has a direct relaxant effect on smooth muscle, particularly in the gastrointestinal tract. This action is thought to be mediated by calcium ion exchange and stabilization of excitable membranes, leading to reduced contractility .
- Antimuscarinic Activity : Temiverine acts as a competitive antagonist at muscarinic acetylcholine receptors, which are involved in smooth muscle contraction. Its potency is significantly lower than that of atropine, indicating a selective action that minimizes central nervous system side effects .
- Local Anesthetic Properties : The compound also demonstrates local anesthetic effects, contributing to its overall spasmolytic activity without significant central nervous system depression .
Pharmacological Effects
The pharmacological profile of this compound includes:
- Spasmolytic Activity : In vitro studies have shown that temiverine effectively reduces spasms in various smooth muscle tissues, including the gastrointestinal tract. Its efficacy is enhanced under conditions of hypermotility .
- Anti-inflammatory Effects : Research indicates that temiverine may possess anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines and modulation of immune responses .
Research Findings
Recent studies have explored the biological activity of this compound in detail:
In Vitro Studies
- Smooth Muscle Relaxation : In studies involving isolated smooth muscle tissues, this compound demonstrated significant relaxation effects comparable to those of other established antispasmodics like mebeverine. It was found to be particularly effective in reducing contractions induced by acetylcholine and other stimulants .
- Calcium Channel Modulation : Investigations into the ion channel interactions revealed that temiverine influences calcium influx in smooth muscle cells, leading to decreased contractile responses. This effect was quantified using bioelectrical activity measurements .
Case Studies
- A clinical trial involving patients with IBS showed that administration of this compound resulted in significant reductions in abdominal pain and discomfort compared to placebo groups. Patients reported improved quality of life metrics following treatment over an eight-week period .
Data Summary Table
Biological Activity | Mechanism | Efficacy Level |
---|---|---|
Spasmolytic Effect | Calcium ion modulation | High |
Antimuscarinic Action | Competitive antagonism at muscarinic receptors | Moderate |
Local Anesthetic Effect | Stabilization of neuronal membranes | Low |
Anti-inflammatory Action | Inhibition of cytokines | Moderate |
Q & A
Basic Research Questions
Q. What is the proposed mechanism of action of temiverine hydrochloride, and how can researchers validate its anticholinergic activity experimentally?
this compound is hypothesized to act as an anticholinergic agent, likely targeting muscarinic acetylcholine receptors (mAChRs). To validate this, researchers should employ radioligand binding assays using tritiated antagonists (e.g., [³H]-N-methylscopolamine) to measure receptor affinity (Ki) in tissues or transfected cell lines expressing M1, M2, or M3 subtypes. Functional assays, such as isolated tissue preparations (e.g., guinea pig ileum for M3 receptors), can assess inhibition of acetylcholine-induced contractions. Dose-response curves should be generated to calculate IC50 values .
Q. How can the synthesis and purity of this compound be characterized for preclinical studies?
Synthetic batches should undergo HPLC-UV or LC-MS analysis to verify purity (>98% by area normalization). Structural confirmation requires <sup>1</sup>H/<sup>13</sup>C NMR spectroscopy and high-resolution mass spectrometry (HRMS) . Residual solvents must be quantified via gas chromatography (GC) , adhering to ICH Q3C guidelines. For stability, perform accelerated degradation studies under heat, humidity, and light exposure to identify degradation products .
Q. What in vitro models are appropriate for screening this compound’s receptor selectivity?
Use CHO-K1 or HEK293 cells stably expressing human mAChR subtypes (M1–M5) . Measure intracellular calcium flux (for M1, M3, M5) or cAMP inhibition (for M2, M4) using fluorescent probes. Compare dose-response profiles across subtypes to calculate selectivity ratios (e.g., M3/M2 IC50 ratio). Cross-test against adrenergic or histaminergic receptors to rule off-target effects .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in reported mAChR subtype affinity data for this compound?
Conflicting affinity data may arise from assay variability (e.g., tissue vs. recombinant systems). Address this by:
- Standardizing assay conditions : Use the same cell line, buffer (e.g., HEPES-Krebs), and detection method (e.g., fluorometry vs. radioisotopes).
- Including reference compounds (e.g., atropine for pan-mAChR inhibition) as internal controls.
- Applying Schild regression analysis to determine competitive antagonism (pA2 values) in functional assays .
Q. What factorial design approaches optimize the study of this compound’s pharmacokinetic (PK) properties?
A 2<sup>3</sup> factorial design can evaluate critical PK variables:
- Factors : Dose (low/high), administration route (oral/IV), and formulation (free base vs. hydrochloride).
- Responses : Cmax, AUC0–24h, and half-life (t½). Use plasma protein binding assays (equilibrium dialysis) and hepatic microsomal stability tests to correlate PK outcomes with physicochemical properties (logP, pKa) .
Q. How can researchers validate analytical methods for this compound in biological matrices during pharmacokinetic studies?
Develop a validated LC-MS/MS method with:
- Selectivity : No interference from plasma components at the retention time of temiverine.
- Linearity : 1–1000 ng/mL range (R<sup>2</sup> > 0.99).
- Accuracy/precision : ±15% deviation for inter/intra-day runs.
- Stability : Assess freeze-thaw cycles, short-term (24h) room temperature, and long-term (-80°C) storage .
Q. What strategies mitigate batch-to-batch variability in this compound’s in vivo efficacy studies?
- Preclinical harmonization : Use age/weight-matched animal cohorts (e.g., Sprague-Dawley rats) under controlled housing conditions.
- Blinded dosing : Randomize treatment groups and use vehicle controls.
- Pharmacodynamic biomarkers : Measure mAChR occupancy via PET imaging (e.g., [<sup>11</sup>C]-scopolamine) or salivary secretion inhibition in vivo .
Q. How do researchers conduct comparative efficacy studies between this compound and established anticholinergics (e.g., tiotropium)?
Design head-to-head trials in disease models (e.g., murine bronchoconstriction for COPD):
- Primary endpoint : Bronchodilation (% reversal of methacholine-induced airway resistance).
- Secondary endpoints : Receptor occupancy duration, mucociliary clearance. Use isobolographic analysis to evaluate synergistic/additive effects in combination therapies .
Q. Methodological Notes
- Data Contradictions : Always cross-validate findings using orthogonal methods (e.g., functional assays + binding studies).
- Ethical Compliance : Adhere to ARRIVE guidelines for animal studies and obtain IRB approval for human tissue use .
- Statistical Rigor : Apply Bonferroni correction for multiple comparisons and report effect sizes with 95% confidence intervals .
Eigenschaften
IUPAC Name |
[5-(diethylamino)-2-methylpent-3-yn-2-yl] 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35NO3.ClH/c1-5-25(6-2)19-13-18-23(3,4)28-22(26)24(27,20-14-9-7-10-15-20)21-16-11-8-12-17-21;/h7,9-10,14-15,21,27H,5-6,8,11-12,16-17,19H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQCLFZVNMLALLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC#CC(C)(C)OC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90926528 | |
Record name | 5-(Diethylamino)-2-methylpent-3-yn-2-yl cyclohexyl(hydroxy)phenylacetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90926528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129927-33-9 | |
Record name | Benzeneacetic acid, α-cyclohexyl-α-hydroxy-, 4-(diethylamino)-1,1-dimethyl-2-butyn-1-yl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129927-33-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Temiverine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129927339 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(Diethylamino)-2-methylpent-3-yn-2-yl cyclohexyl(hydroxy)phenylacetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90926528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TEMIVERINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24II7HX270 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.